
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has gained popularity among athletes and bodybuilders due to its ability to increase endurance and improve physical performance.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide works by activating PPAR delta, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPAR delta leads to increased fatty acid oxidation, which results in the production of energy and a reduction in fat accumulation. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide also improves insulin sensitivity, which can help manage metabolic disorders such as obesity and type 2 diabetes.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It can increase endurance and improve physical performance by increasing the production of energy through fatty acid oxidation. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide can also reduce inflammation and improve insulin sensitivity, which can help manage metabolic disorders. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has several advantages for lab experiments. It is a potent and selective PPAR delta agonist, which makes it an ideal tool for studying the role of PPAR delta in various biological processes. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide in lab experiments. It is a synthetic drug that may have off-target effects, and its use in animal studies may not fully reflect its effects in humans.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide in humans. Another area of interest is its use as a performance-enhancing drug. More research is needed to understand the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide on physical performance and its potential for abuse. Finally, research on the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide may lead to the development of new drugs that target PPAR delta for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, including the condensation of 4-chloro-2-methylphenol and 2,4-dimethoxybenzaldehyde to form 2-(4-chloro-2-methylphenoxy)benzaldehyde. This intermediate is then reacted with 2-bromo-N-methylacetamide to form the final product, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Research has shown that 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide can activate PPAR delta, which plays a crucial role in regulating lipid and glucose metabolism. This activation can lead to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
Fórmula molecular |
C18H20ClNO4 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-13(19)5-8-16(11)24-12(2)18(21)20-15-7-6-14(22-3)10-17(15)23-4/h5-10,12H,1-4H3,(H,20,21) |
Clave InChI |
FPOBTPVAYQVWCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




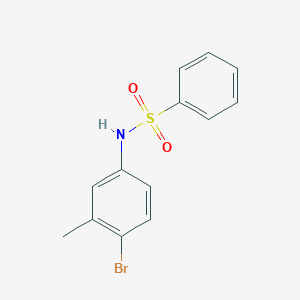

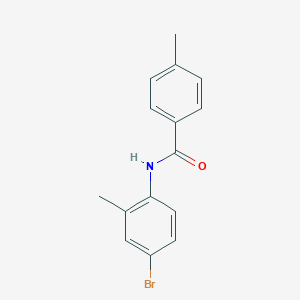
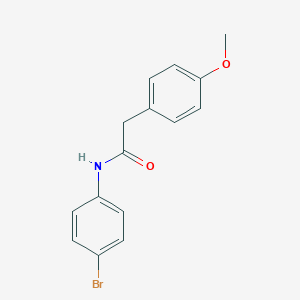

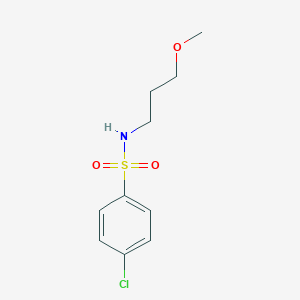
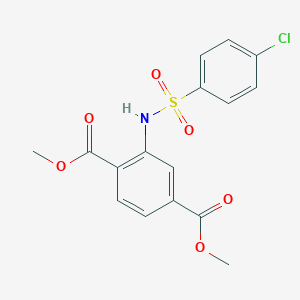
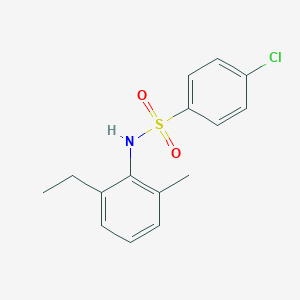
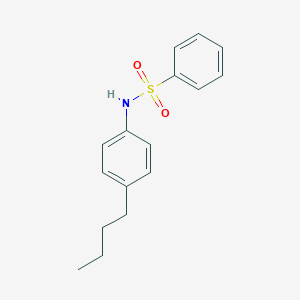

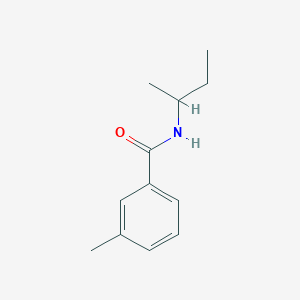
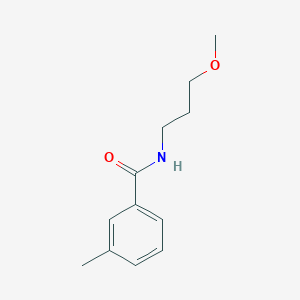
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)